3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole is a heterocyclic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions to form the thieno ring. This is followed by the cyclization with hydrazine derivatives to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydro-1H-thieno[2,3-c]pyrazole: Lacks the methyl and phenyl groups, resulting in different chemical properties.
1,4-Diphenyl-4,5-dihydro-1H-pyrazole: Lacks the thieno ring, affecting its biological activity.
3-Methyl-1,4-diphenyl-1H-pyrazole: Lacks the dihydro and thieno components, leading to different reactivity
Uniqueness
3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole is unique due to its fused thieno and pyrazole rings, along with the presence of methyl and phenyl groups.
Eigenschaften
CAS-Nummer |
63060-79-7 |
---|---|
Molekularformel |
C18H16N2S |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
3-methyl-1,4-diphenyl-4,5-dihydrothieno[2,3-c]pyrazole |
InChI |
InChI=1S/C18H16N2S/c1-13-17-16(14-8-4-2-5-9-14)12-21-18(17)20(19-13)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3 |
InChI-Schlüssel |
WRKCUVNRIQWLFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1C(CS2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.